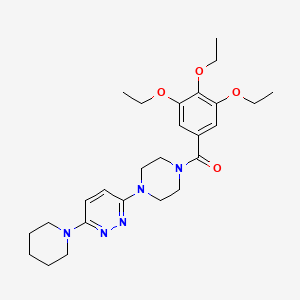

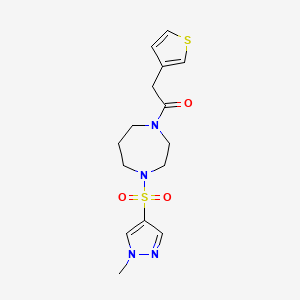

3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the products formed, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Amides are ubiquitous in biological systems and are essential components of peptides, proteins, and many other biomolecules. In the pharmaceutical industry, amide formation is estimated to be the most common chemical reaction employed. Notably, approximately a quarter of all marketed drugs (and two-thirds of drug candidates) contain at least one amide bond . Our compound of interest, 3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide, could serve as a valuable scaffold for designing novel drugs. Researchers explore its potential as a lead compound for developing medications targeting specific diseases.

Anti-Inflammatory and Analgesic Agents

Given the prevalence of amides in drug molecules, investigating the anti-inflammatory and analgesic properties of our compound is crucial. Researchers can explore its interaction with cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways. Molecular docking studies and in vitro assays can shed light on its COX suppressant activity .

Anticancer Potential

Amides have been linked to anticancer activity, making our compound an exciting candidate for further exploration. Researchers can assess its effects on cancer cell lines, such as HepG2 (a widely studied liver cancer cell line). By understanding its mechanism of action and cytotoxicity, we can uncover its potential as an anticancer agent .

Material Science and Supramolecular Chemistry

Amides contribute to the design of functional materials. Our compound’s unique structure—combining benzofuran and cyclohexanecarboxamide moieties—may lead to interesting supramolecular assemblies. Researchers can investigate its self-assembly behavior, crystal structures, and potential applications in materials science.

Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22. Link Design, synthesis, molecular docking studies and biological evaluation of methoxyphenyl thiazole carboxamide derivatives. BMC Chemistry, 18(1), 1-11. Link Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity. BMC Chemistry, 18(1), 1-11. Link

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(cyclohexanecarbonylamino)-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c25-21(15-9-3-1-4-10-15)24-19-17-13-7-8-14-18(17)27-20(19)22(26)23-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEFJLXXYDZURM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2364684.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide](/img/structure/B2364688.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)

![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)

![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)

![5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364698.png)

![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)